1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid
Overview
Description
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole ring and a pyrazine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological activities . For instance, some derivatives have shown more activity on kinase inhibition, which could be a potential mode of action .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
Pyrrolopyrazine derivatives have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities , suggesting that the compound could have similar effects.
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antioxidant, and kinase inhibitory activities . It interacts with enzymes such as hydrolases and oxidoreductases, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states of key regulatory proteins. This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, it can inhibit the activity of kinases by competing with ATP for binding to the active site, thereby preventing phosphorylation of target proteins. Additionally, this compound can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression. These interactions can lead to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity. These changes can persist even after the compound is removed, indicating potential long-term effects on cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound can exhibit beneficial effects such as enhanced antimicrobial and antioxidant activity. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing toxicity. These findings highlight the importance of optimizing dosage levels to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that can further participate in biochemical reactions. The interaction with cofactors such as NADH and FAD can influence the redox state of cells, affecting overall metabolic activity. These interactions highlight the role of this compound in maintaining cellular metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, such as solute carrier proteins, which facilitate its uptake and distribution within cells. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions determine the bioavailability and efficacy of this compound in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be targeted to the nucleus, where it can interact with transcription factors and regulate gene expression. These localization patterns are essential for understanding the precise biological roles of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, tetrahydro derivatives, and substituted pyrazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, antiviral, and antifungal activities.
Medicine: It is investigated for its potential as a kinase inhibitor and its role in drug discovery.
Industry: The compound is used in the development of organic materials and natural products.
Comparison with Similar Compounds
Similar Compounds
5H-Pyrrolo[2,3-b]pyrazine: Exhibits more activity on kinase inhibition.
Pyrrolo[1,2-a]pyrazine derivatives: Show more antibacterial, antifungal, and antiviral activities.
Uniqueness
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-6-2-1-4-10(6)5-3-9-7/h1-2,4,7,9H,3,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOVVOQXWHGWRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C(N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214086-91-5 | |
Record name | 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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